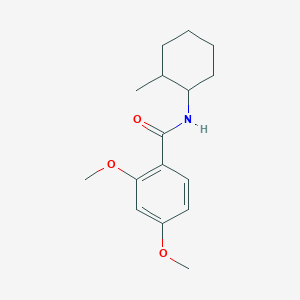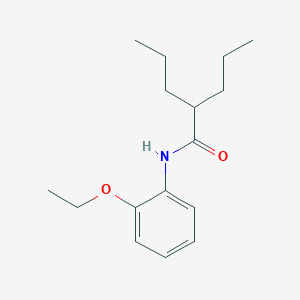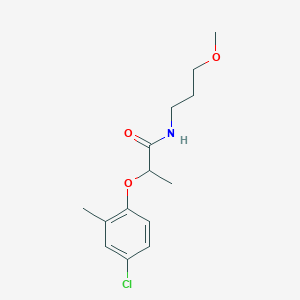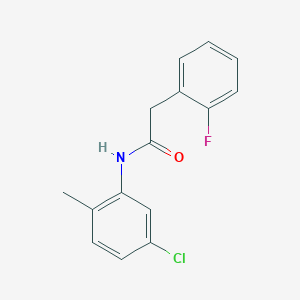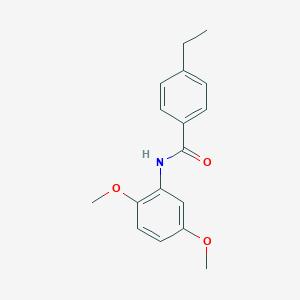
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide, also known as Br-MPC, is a cyclopropane-containing compound that has gained attention in scientific research due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activation of NF-κB and MAPK signaling pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may also modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential biological activities. However, the limitations of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases, such as cancer, inflammation, and fibrosis. In addition, the development of more efficient synthesis methods and the optimization of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide's pharmacokinetic properties may improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has potential biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research on N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide may lead to the development of novel therapeutic agents for various diseases.
合成法
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 4-bromo-2-methylbenzylamine with cyclopropanecarboxylic acid, followed by cyclization using triphosgene. Another method involves the use of 4-bromo-2-methylbenzyl chloride and cyclopropanecarboxamide in the presence of a base. The yield of N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide using these methods has been reported to be around 50-70%.
科学的研究の応用
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been studied for its potential biological activities, including its anti-inflammatory, anti-cancer, and anti-fibrotic effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide has been reported to attenuate liver fibrosis in a rat model.
特性
分子式 |
C11H12BrNO |
|---|---|
分子量 |
254.12 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14) |
InChIキー |
YIPNHQMRGAFHNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)

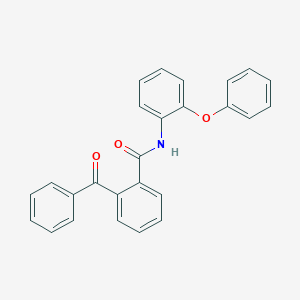

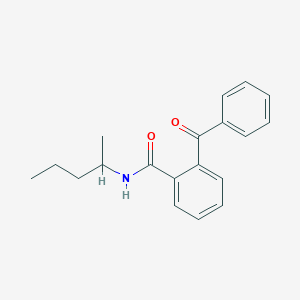
![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)
